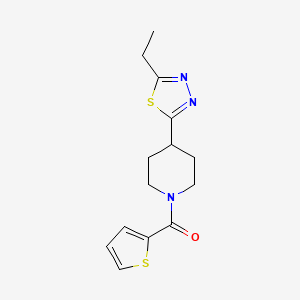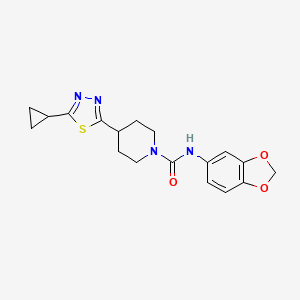
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is a small molecule compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to organic synthesis, drug delivery, and biochemistry. This compound is a member of the thiophene and piperidine classes of molecules and is composed of two nitrogen atoms, two sulfur atoms, and a carbon-carbon double bond. It is a highly reactive compound and has been used in a variety of applications, including organic synthesis, drug delivery, and biochemistry.
作用机制
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is not fully understood. However, it is believed that the compound can interact with proteins and enzymes in the body, leading to changes in their activity. For example, it has been suggested that this compound can bind to and inhibit the activity of certain enzymes involved in drug metabolism, leading to an increase in the bioavailability of the drug. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, leading to changes in cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine are not fully understood. However, it has been suggested that this compound can interact with certain proteins and enzymes in the body, leading to changes in their activity. For example, it has been suggested that this compound can bind to and inhibit the activity of certain enzymes involved in drug metabolism, leading to an increase in the bioavailability of the drug. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, leading to changes in cell behavior.
实验室实验的优点和局限性
The main advantage of using 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine in lab experiments is that it is a highly reactive compound, making it ideal for organic synthesis and drug delivery studies. Additionally, this compound is relatively simple to synthesize and can be used in a variety of conditions. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Additionally, this compound is highly reactive, making it difficult to control its activity in certain experiments.
未来方向
There are a number of potential future directions for 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine. First, further research could be conducted to better understand the compound’s mechanism of action and its effects on proteins and enzymes. Second, the compound could be studied further to evaluate its potential applications in drug delivery and biochemistry. Third, the compound could be used in drug design studies to create new molecules with specific activities. Fourth, the compound could be used in studies related to organic synthesis and the development of new polymers. Fifth, the compound could be studied further to evaluate its potential applications in the development of new materials. Finally, the compound could be studied further to evaluate its potential applications in the development of new diagnostic and therapeutic agents.
合成方法
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is typically synthesized using a two-step process. The first step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-yl chloride with thiophene-2-carbonyl chloride, followed by the reaction of the resulting product with piperidine. This two-step synthesis method is relatively simple and efficient and can be performed in a variety of conditions.
科学研究应用
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of compounds, including drugs, natural products, and polymers. It has also been used in drug delivery and biochemistry studies, as it can be used to target specific cells and tissues. Additionally, this compound has been used in studies related to the mechanism of action of drugs, as it can be used to modify the activity of specific proteins and enzymes.
属性
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-2-12-15-16-13(20-12)10-5-7-17(8-6-10)14(18)11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYMYOJXQIHWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B6575536.png)
![2-(4-fluorophenoxy)-N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B6575539.png)
![N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B6575543.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B6575548.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B6575554.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B6575556.png)
![methyl 5-[({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B6575585.png)
![1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6575589.png)
![1-(morpholin-4-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6575599.png)
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B6575616.png)


![1-[(4-fluorophenyl)methyl]-3-(1-methanesulfonylpiperidin-4-yl)-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6575640.png)
![2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-phenylacetamide](/img/structure/B6575641.png)